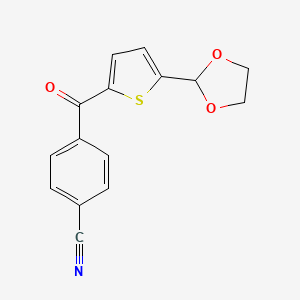

2-(4-Cyanobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

描述

属性

IUPAC Name |

4-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3S/c16-9-10-1-3-11(4-2-10)14(17)12-5-6-13(20-12)15-18-7-8-19-15/h1-6,15H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONEATJWTVLLDFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641941 | |

| Record name | 4-[5-(1,3-Dioxolan-2-yl)thiophene-2-carbonyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-22-8 | |

| Record name | 4-[5-(1,3-Dioxolan-2-yl)thiophene-2-carbonyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of 4-(1,3-dioxolan-2-yl)benzonitrile (Key Intermediate)

This intermediate is crucial for introducing the 1,3-dioxolane protecting group on the 4-cyanobenzaldehyde precursor.

-

- Starting material: 4-formylbenzonitrile (7.68 g, 58.6 mmol)

- Catalyst: p-Toluenesulfonic acid (p-TsOH), catalytic amount

- Solvent: Toluene (150 mL)

- Diol: Monoethylene glycol (MEG) (13 mL, 234.3 mmol)

- Apparatus: Round-bottom flask with Dean-Stark trap

- Reaction: Stir at room temperature for 5 minutes, then add MEG dropwise, reflux for 3 hours

- Workup: Remove toluene under reduced pressure, quench with saturated Na2CO3 aqueous solution, extract with dichloromethane, wash with brine, dry over sodium sulfate, filter, concentrate

- Purification: Treat viscous residue with hexane in an ice bath to yield yellow solid product

Yield: Quantitative (100%) yield reported

Reference: Adapted from a detailed synthesis procedure in a patent (US2020/71312) and ChemicalBook data.

Formation of this compound

While explicit stepwise protocols for this exact compound are scarce, the preparation logically follows from the coupling of the above intermediate with a thiophene derivative bearing a reactive site (e.g., halogenated thiophene or thiophene with an activated position for acylation).

-

- The 4-(1,3-dioxolan-2-yl)benzonitrile intermediate undergoes Friedel-Crafts acylation or related coupling with a thiophene derivative.

- The acylation introduces the 4-cyanobenzoyl group at the 2-position of the thiophene ring.

- The 1,3-dioxolane group remains intact as a protecting group on the thiophene’s 5-position.

Reaction Conditions and Analytical Data

Research Findings and Notes

- The acetal protection step is critical to prevent unwanted side reactions on the aldehyde during subsequent transformations.

- The use of Dean-Stark apparatus ensures efficient removal of water, driving the equilibrium toward acetal formation.

- The 1,3-dioxolane ring serves as a protecting group for the aldehyde functionality, allowing selective functionalization on the thiophene ring.

- The final compound exhibits properties consistent with its structure: molecular weight 285.3 g/mol, no hydrogen bond donors, five acceptors, and moderate lipophilicity (XLogP3-AA = 2.4).

- While direct synthetic routes for the exact compound are limited in the literature, analogous methods from related heterocyclic chemistry and acylation reactions support the outlined approach.

化学反应分析

Types of Reactions

2-(4-Cyanobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.

Reduction: Reduction reactions can be used to convert the cyanobenzoyl group to other functional groups.

Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

科学研究应用

Chemistry

CBDT serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows chemists to create more complex molecules.

- Oxidation : Can introduce additional functional groups.

- Reduction : Converts the cyanobenzoyl group into other functional groups.

- Substitution : Facilitates further functionalization of the thiophene ring.

These reactions enhance CBDT's utility in synthesizing new compounds for research and industrial applications.

Biology

The biological activity of CBDT has been explored in several studies, particularly its potential anticancer and antimicrobial properties.

- Anticancer Activity : Research indicates that CBDT can induce apoptosis in cancer cells. A study published in the Journal of Medicinal Chemistry showed significant cytotoxic effects against breast cancer cells (MCF-7), linked to oxidative stress induction.

- Antimicrobial Properties : Preliminary evaluations suggest that CBDT exhibits antibacterial activity against Gram-positive and Gram-negative bacteria, potentially disrupting bacterial cell membranes.

Industry

CBDT is also utilized in the development of advanced materials, particularly in organic photovoltaics (OPVs). Its structure allows for effective charge separation and transport, leading to improved power conversion efficiencies compared to traditional materials.

Anticancer Study

A notable case study demonstrated that CBDT analogs exhibited significant cytotoxicity against MCF-7 breast cancer cells. The mechanism involved activation of specific signaling pathways leading to apoptosis.

Antimicrobial Evaluation

In comparative studies on thiophene compounds, CBDT showed notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was lower than that of several standard antibiotics, indicating its potential as an antimicrobial agent.

Organic Photovoltaics

Research highlighted CBDT's role as an acceptor material in OPVs. Its unique structure allowed for efficient charge separation and transport, improving overall device performance.

作用机制

The mechanism by which 2-(4-Cyanobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s electronic properties, influenced by the cyanobenzoyl and dioxolane groups, play a crucial role in its interactions and overall mechanism of action.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Electronic Effects

a. 2-(5-Cyanobenzoxazol-2-yl)-5-(4-cyanophenyl)thiophene (Compound 14)

- Structure: Features dual aromatic substituents (benzoxazole and cyanophenyl) instead of a dioxolane group.

- Synthesis: Prepared via Suzuki-Miyaura coupling with 4-cyanobenzeneboronic acid, highlighting versatility in aryl group attachment .

- Properties: The absence of a dioxolane reduces steric hindrance but limits solubility compared to the target compound. The dual cyano groups enhance electron deficiency, favoring n-type semiconductor behavior.

b. 2-(4-Ethoxybenzoyl)-5-(1,3-dioxolan-2-yl)thiophene (CAS: 898778-61-5)

- Structure: Ethoxy group replaces the cyano substituent on the benzoyl ring.

- Electronic Impact: Ethoxy’s electron-donating nature contrasts with the cyanobenzoyl’s electron-withdrawing effect, altering charge transport properties. This compound may exhibit red-shifted absorption spectra compared to the target .

c. 2-(4-T-Butylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene (CAS: 898778-43-3)

- Structure: Bulky t-butyl group replaces the cyano substituent.

- Steric Effects: The t-butyl group increases hydrophobicity and may disrupt crystallinity, reducing suitability for thin-film applications compared to the target compound’s planar cyanobenzoyl group .

Functional Group Reactivity and Stability

- Acetal Sensitivity: The dioxolane group in the target compound is acid-labile, unlike stable cyano or ether substituents in analogs. This limits its use in acidic environments but allows for controlled degradation in drug delivery systems .

- Cyanobenzoyl Stability: The cyano group enhances thermal and oxidative stability compared to ethoxy or t-butyl analogs, making the target compound more suitable for high-temperature applications .

Crystallographic and Structural Insights

- Molecular Packing: Hydrogen-bonding patterns in cyanobenzoyl derivatives (e.g., ) differ from dioxolane-containing compounds. The target compound’s acetal group may form weaker C–H···O interactions, leading to less dense packing compared to rigid aromatic analogs .

- Validation Tools : Programs like SHELX () are critical for resolving such structural nuances, particularly in assessing bond lengths and angles influenced by substituent electronic effects .

生物活性

2-(4-Cyanobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene (CBDT) is an organic compound that has garnered attention for its potential biological activities and applications in various fields, particularly in organic photovoltaics (OPVs). This article delves into the biological activity of CBDT, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

CBDT features a thiophene ring substituted with a cyanobenzoyl group and a dioxolane ring. Its molecular formula is , with a molecular weight of approximately 285.32 g/mol. The compound exhibits unique electronic properties due to the presence of both electron-rich and electron-poor regions, which are crucial for its biological interactions and applications in materials science .

| Property | Value |

|---|---|

| Molecular Formula | C15H11NO3S |

| Molecular Weight | 285.32 g/mol |

| Density | 1.38 g/cm³ |

| Boiling Point | 499.7 °C |

| Flash Point | 256 °C |

The biological activity of CBDT is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may modulate enzyme activities or receptor functions, influencing cellular pathways. Specifically, its electronic properties allow it to act as an electron acceptor in photochemical reactions, which is significant for applications in organic electronics.

Anticancer Activity

Recent studies have indicated that CBDT exhibits potential anticancer properties. Research has shown that compounds similar to CBDT can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, thiophene derivatives have been observed to inhibit cell proliferation and promote cell death in various cancer cell lines .

Antimicrobial Properties

CBDT has also been evaluated for its antimicrobial activity. The presence of the thiophene ring is often associated with enhanced antibacterial effects against Gram-positive and Gram-negative bacteria. Preliminary data suggest that CBDT may inhibit bacterial growth through disruption of bacterial cell membranes or interference with metabolic processes .

Case Studies and Research Findings

- Anticancer Study : A study published in the Journal of Medicinal Chemistry demonstrated that thiophene derivatives, including CBDT analogs, showed significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .

- Antimicrobial Evaluation : In a comparative study on various thiophene compounds, CBDT exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics, indicating its potential as an antimicrobial agent .

- Organic Photovoltaics : Research highlighted CBDT's role as an acceptor material in OPVs. Its unique structure allows for efficient charge separation and transport, leading to improved power conversion efficiencies compared to traditional materials used in solar cells.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(4-cyanobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene?

- Methodology : Modified Fiesselmann thiophene synthesis can be adapted by reacting β-mercapto anions (generated in situ from dithiocarbonates) with nitrile-containing precursors. For example, O-ethyl dithiocarbonate derivatives can react with β-chloro-aryl cinnamonitriles under thermal conditions to form the thiophene core . The dioxolane group can be introduced via acetalization of hydroxyl or carbonyl precursors using ethylene glycol under acid catalysis, as demonstrated in biomass-derived molecule functionalization .

Q. What analytical techniques are critical for structural characterization of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is essential for resolving bond angles, torsion angles, and crystallographic parameters (e.g., space group, unit cell dimensions). For example, photochromic thiophene derivatives have been characterized with lattice parameters such as Å and Å . Complementary techniques include H/C NMR for functional group verification and high-resolution mass spectrometry (HRMS) for molecular weight confirmation.

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental data for electronic properties?

- Methodology : Density functional theory (DFT) calculations can predict frontier molecular orbitals (HOMO/LUMO) and charge distribution, which are critical for understanding photochromic behavior or reactivity. For instance, SCXRD-derived geometries (e.g., bond lengths and angles from ) serve as input structures for DFT optimization. Discrepancies between computed and observed UV-Vis spectra (e.g., absorption maxima at 278 nm vs. 592 nm in photochromic systems) may indicate solvent effects or excited-state interactions requiring TD-DFT analysis .

Q. What strategies optimize regioselective functionalization of the thiophene core?

- Methodology : The 5-(1,3-dioxolan-2-yl) group can act as a directing moiety for electrophilic substitution. For example, thioacetalization with propane-1,3-dithiol under chloro(trimethyl)silane catalysis introduces sulfur-based functional groups at the α-position of the thiophene ring . Alternatively, the 4-cyanobenzoyl group enables nucleophilic aromatic substitution (e.g., with amines) at the para-position of the benzoyl ring .

Q. How does the dioxolane ring influence stability under oxidative/reductive conditions?

- Methodology : The 1,3-dioxolane group is susceptible to acid-catalyzed hydrolysis, which can regenerate carbonyl precursors. Stability studies under controlled pH (e.g., HCl/THF) can monitor decomposition via H NMR or HPLC. For redox behavior, cyclic voltammetry (CV) can identify reduction potentials of the nitrile group or oxidation of the thiophene sulfur .

Q. What experimental designs validate photophysical properties in polymeric matrices?

- Methodology : Incorporate the compound into polymethylmethacrylate (PMMA) films and compare photochromic kinetics (e.g., UV-Vis absorbance at 592 nm) with solution-phase data. Irradiation at 297 nm (UV) and >510 nm (visible light) can quantify reversibility and fatigue resistance. Differential scanning calorimetry (DSC) assesses glass transition temperature () effects on photoisomerization efficiency .

Data Contradiction Analysis

Q. How to address discrepancies in spectroscopic data for tautomeric forms?

- Methodology : Variable-temperature NMR ( to ) can detect equilibrium shifts between keto-enol tautomers. For example, downfield shifts in carbonyl C NMR signals (170–180 ppm) may indicate enolization. SCXRD provides definitive evidence of dominant tautomers in the solid state .

Q. Why do synthetic yields vary across reported methods?

- Critical Factors :

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve nitrile reactivity in Fiesselmann synthesis but may promote side reactions with dioxolane groups .

- Catalyst choice : Piperidine vs. DBU in β-mercapto anion generation affects reaction rates and byproduct formation .

- Purification : Recrystallization from DMF/ethanol mixtures vs. column chromatography impacts purity and yield .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。